5-Chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole
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Description
Molecular Structure Analysis
The molecular structure of “5-Chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole” would likely be complex due to the presence of several different functional groups. The pyrazole group would form a five-membered ring with two nitrogen atoms, while the nitro, methyl, and chloro groups would be attached to specific carbon atoms within the molecule .Chemical Reactions Analysis
The chemical reactions involving “5-Chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole” would depend on the specific conditions and reactants used. The nitro group could potentially undergo reduction reactions to form amines, while the chloro group could potentially participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole” would depend on its specific molecular structure. For example, the presence of the nitro group could potentially increase the compound’s polarity and influence its solubility in different solvents .Scientific Research Applications
Synthesis and Chemical Transformations
5-Chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole serves as a pivotal compound in the synthesis of diverse pyrazole derivatives, exhibiting a wide range of chemical reactivity due to its functional groups. For instance, its reaction with arylsulfonyl-, cyano-, and acetylacetic acid esters in the presence of potassium carbonate leads to the formation of various substituted 4-nitropyrazoles, which are promising for the preparation of other functionalized derivatives and bicyclic ensembles (Savosik, Bozhenkov, Mirskova, & Levkovskaya, 2006). Such transformations are crucial for developing novel compounds with potential applications in materials science, pharmaceuticals, and agrochemicals.
properties
IUPAC Name |
5-chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O2/c1-4(2)10-7(8)6(11(12)13)5(3)9-10/h4H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVYCVAGFODTJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])Cl)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole |
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